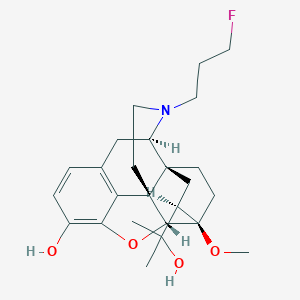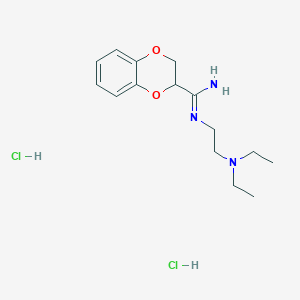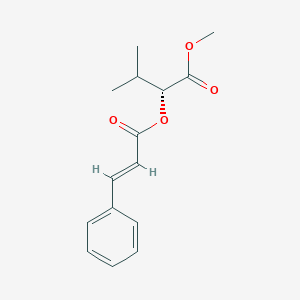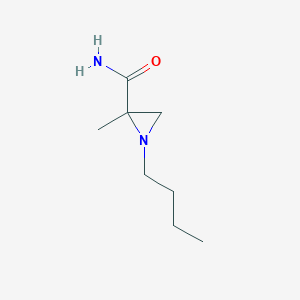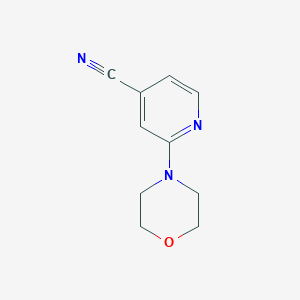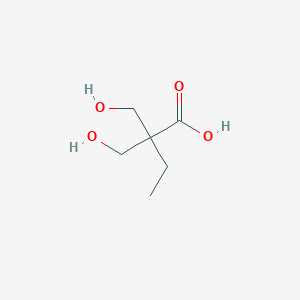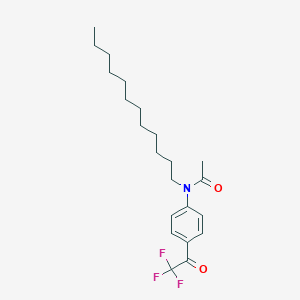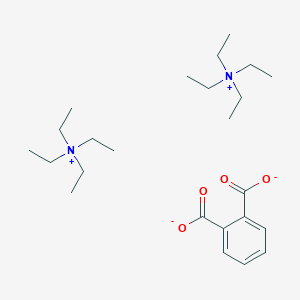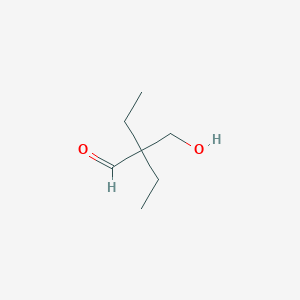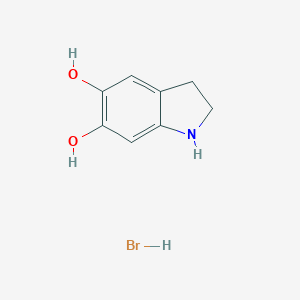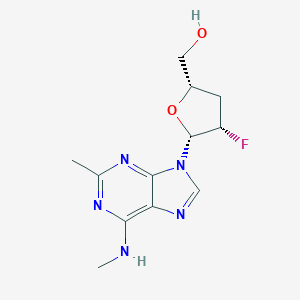
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine, commonly known as 2'-fluorinated 2'-deoxyadenosine (F-ddA), is a nucleoside analog that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine exerts its antiviral and anticancer effects by inhibiting DNA synthesis. As a nucleoside analog, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine is incorporated into the growing DNA strand during replication, leading to premature termination of DNA synthesis. This mechanism of action is similar to that of other nucleoside analogs, such as azidothymidine (AZT), which is used in the treatment of HIV.
Efectos Bioquímicos Y Fisiológicos
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been shown to have low toxicity and high selectivity for cancer cells and virus-infected cells. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has a longer half-life than other nucleoside analogs, which could reduce the frequency of dosing required for therapeutic efficacy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in biochemical and pharmacological assays. However, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine is relatively expensive compared to other nucleoside analogs, which could limit its use in large-scale experiments. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has not been extensively studied in animal models, which could limit its translational potential.
Direcciones Futuras
There are several future directions for research on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine. One area of interest is the development of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Finally, further studies are needed to evaluate the safety and efficacy of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranose with 2,6-diaminopurine in the presence of trifluoroacetic acid. The resulting intermediate is then subjected to a fluorination reaction using diethylaminosulfur trifluoride to yield 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine. This method has been optimized to achieve high yields and purity of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine.
Aplicaciones Científicas De Investigación
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been extensively studied for its potential use in the treatment of various diseases, including viral infections, cancer, and autoimmune disorders. In vitro studies have shown that 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine exhibits potent antiviral activity against HIV-1, hepatitis B virus, and herpes simplex virus. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has also been investigated for its immunomodulatory properties, which could be useful in the treatment of autoimmune disorders.
Propiedades
Número CAS |
132722-92-0 |
|---|---|
Nombre del producto |
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine |
Fórmula molecular |
C12H16FN5O2 |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1 |
Clave InChI |
JGGATLHBDCQYHB-YVZVNANGSA-N |
SMILES isomérico |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
SMILES canónico |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
Otros números CAS |
132722-92-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



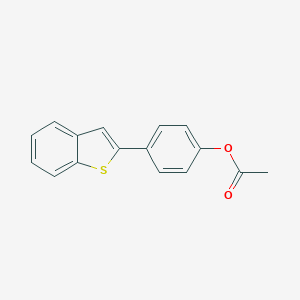
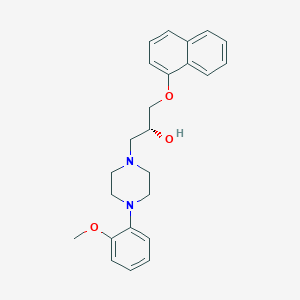
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
